molecular formula C13H20N2O4 B6172341 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid CAS No. 2648945-24-6

4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid

Cat. No.: B6172341
CAS No.: 2648945-24-6
M. Wt: 268.3
InChI Key:
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Description

4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid is a chemical compound with the molecular formula C13H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the Boc group: The piperazine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Formation of the but-2-ynoic acid moiety: This can be achieved by reacting the Boc-protected piperazine with a suitable alkyne under palladium-catalyzed coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include acids, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the piperazine ring from unwanted reactions, allowing the compound to selectively interact with its intended targets. The but-2-ynoic acid moiety can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of a but-2-ynoic acid moiety.

    4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid: This compound has a butanoic acid moiety instead of a but-2-ynoic acid moiety.

Uniqueness

4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid is unique due to the presence of the but-2-ynoic acid moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in scientific research.

Properties

CAS No.

2648945-24-6

Molecular Formula

C13H20N2O4

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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